3,3-Diethylpyrrolidine hydrochloride
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Overview
Description
3,3-Diethylpyrrolidine hydrochloride is a chemical compound with the molecular formula C8H17N·HCl and a molecular weight of 163.69 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of 3,3-Diethylpyrrolidine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the 1,3-dipolar cycloaddition reaction, where a 1,3-dipole such as an azomethine ylide reacts with a dipolarophile like an olefin . This reaction is known for its regio- and stereoselectivity, making it a preferred method for synthesizing five-membered heterocycles like pyrrolidine derivatives.
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product efficiently.
Chemical Reactions Analysis
3,3-Diethylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines.
Scientific Research Applications
3,3-Diethylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3,3-Diethylpyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in the pyrrolidine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. Molecular docking studies have shown that compounds containing the pyrrolidine ring can interact with proteins such as enzymes and receptors, modulating their function .
Comparison with Similar Compounds
3,3-Diethylpyrrolidine hydrochloride can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine: The parent compound, which lacks the ethyl substituents, making it less sterically hindered and potentially less selective in biological interactions.
3-Methylpyrrolidine: A similar compound with a methyl group instead of ethyl groups, which may exhibit different steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3,3-diethylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-3-8(4-2)5-6-9-7-8;/h9H,3-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRFZRYMIBBQBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNC1)CC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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